![molecular formula C4H12NO4P B14304000 {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid CAS No. 121850-72-4](/img/structure/B14304000.png)
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is an organophosphorus compound with the molecular formula C₄H₁₂NO₄P This compound is characterized by the presence of a phosphonic acid group and a hydroxyethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel [(2-hydroxyethyl)amino]methyl phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonic acid analogs.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted aminoethyl compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules .
Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. It can act as an antagonist of amino acids, affecting the physiological activity of cells .
Medicine: In medicine, this compound and its derivatives are investigated for their potential as enzyme inhibitors, antimetabolites, and antibiotics .
Industry: Industrially, the compound is used in water treatment formulations, detergents, and cleaners due to its ability to control metal ions and prevent scale formation .
Mécanisme D'action
The mechanism of action of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the normal catalytic process . This inhibition can affect various biochemical pathways, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Aminomethylphosphonic acid: The simplest aminophosphonate, known for its biological activities.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Uniqueness: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is unique due to its specific combination of a hydroxyethylamino group and a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
121850-72-4 |
|---|---|
Formule moléculaire |
C4H12NO4P |
Poids moléculaire |
169.12 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethylphosphonic acid |
InChI |
InChI=1S/C4H12NO4P/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |
Clé InChI |
HXWPEJQSZSRZFT-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



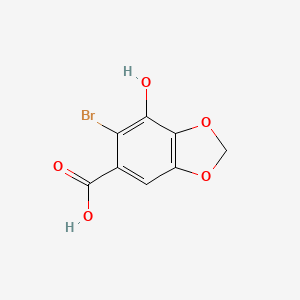
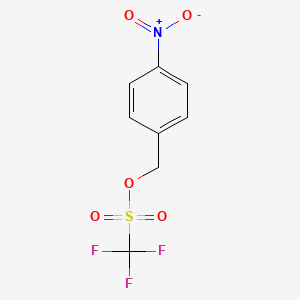
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
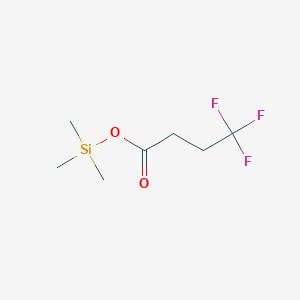
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
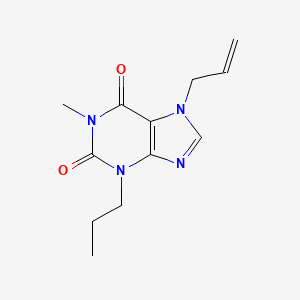
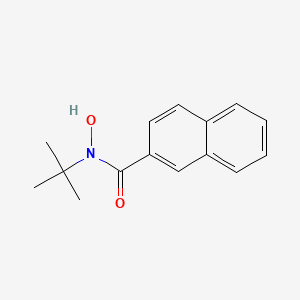
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)

